

Metoxuron-d6: An In-depth Technical Safety Guide

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Compound of Interest

Compound Name: Metoxuron-d6

Cat. No.: B12401455

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for **Metoxuron-d6**. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This guide details the toxicological properties, handling procedures, and potential biological signaling pathway interactions of **Metoxuron-d6**, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Section 1: Chemical and Physical Properties

Metoxuron-d6 is the deuterated analog of Metoxuron, a phenylurea herbicide. The primary difference is the replacement of six hydrogen atoms with deuterium on the N,N-dimethyl groups. This isotopic labeling is useful in various research applications, including metabolic and environmental fate studies.

| Property | Value |
|-------------------|---|
| Chemical Name | 3-(3-chloro-4-methoxyphenyl)-1,1-bis(methyl-d3)urea |
| CAS Number | 2030182-41-1 |
| Molecular Formula | C ₁₀ H ₇ D ₆ ClN ₂ O ₂ |
| Molecular Weight | 234.71 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Storage | 2-8°C, protected from light |

Section 2: Hazard Identification and GHS Classification

Metoxuron-d6, like its non-deuterated counterpart, is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a standardized framework for understanding its potential risks.

| Hazard Class | Category | Hazard Statement |
|--|-------------|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects ^[1] |

Signal Word: Warning

Hazard Pictograms:

- Health Hazard
- Exclamation Mark
- Environment

Section 3: Toxicological Data

Quantitative toxicological data for Metoxuron provides a basis for assessing the acute risks associated with **Metoxuron-d6** exposure. Due to the nature of isotopic labeling, the toxicological profile of the deuterated compound is expected to be very similar to the parent compound.

| Toxicity Endpoint | Species | Route | Value |
|-------------------|------------|--------|--------------------|
| LD50 | Rat | Oral | 3200 mg/kg[2] |
| LD50 | Rabbit | Dermal | >2000 mg/kg |
| LC50 | Fish (96h) | - | Data not available |

Section 4: Experimental Protocols

The following section outlines the methodologies for key toxicological experiments typically performed to assess the safety of chemical compounds like Metoxuron.

Acute Oral Toxicity (OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

Experimental Workflow:



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Acute Oral Toxicity Testing Workflow (OECD 401).

Methodology:

- **Animal Selection and Acclimatization:** Healthy, young adult rats of a single sex (typically females) are used. They are acclimated to laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) for at least five days.[3]
- **Dose Preparation and Administration:** The test substance is administered in graduated doses to several groups of animals, with one dose per group.[3] For Metoxuron, this would involve dissolving or suspending the compound in an appropriate vehicle.

- **Observation:** Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
- **Necropsy:** All animals (those that die during the study and survivors at the end) undergo a gross necropsy.
- **Data Analysis:** The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the toxicity of a substance when applied to the skin.

Methodology:

- **Animal Selection:** Young adult albino rabbits are typically used.
- **Preparation:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Application:** The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing.
- **Exposure:** The exposure period is typically 24 hours.
- **Observation:** Animals are observed for 14 days for signs of toxicity and skin reactions.
- **Data Analysis:** The dermal LD50 is determined.

Aquatic Toxicity (OECD Guideline 203)

This test evaluates the acute toxicity of a substance to fish.

Methodology:

- **Test Species:** A standard freshwater fish species, such as the Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*), is used.
- **Exposure:** Fish are exposed to a range of concentrations of the test substance in water for 96 hours.

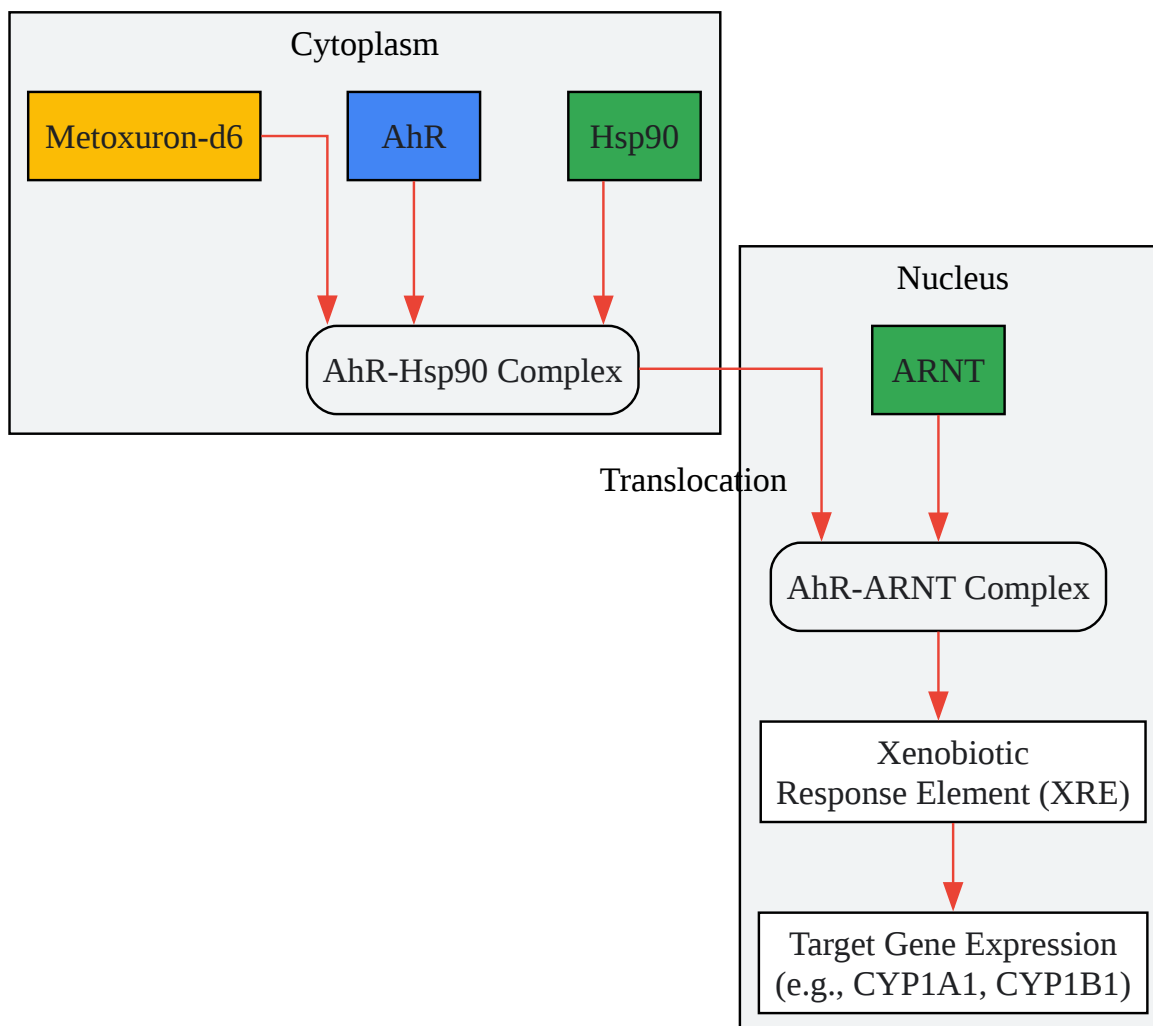
- Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
- Data Analysis: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated for each observation time.

Section 5: Potential Signaling Pathway Interactions

While the primary mechanism of action for Metoxuron as a herbicide is the inhibition of photosystem II in plants, its effects on mammalian systems are less understood. Research on other pesticides suggests potential interactions with key cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants. Some pesticides have been shown to activate the AhR signaling pathway, leading to the expression of genes involved in xenobiotic metabolism, such as cytochrome P450s (CYPs).



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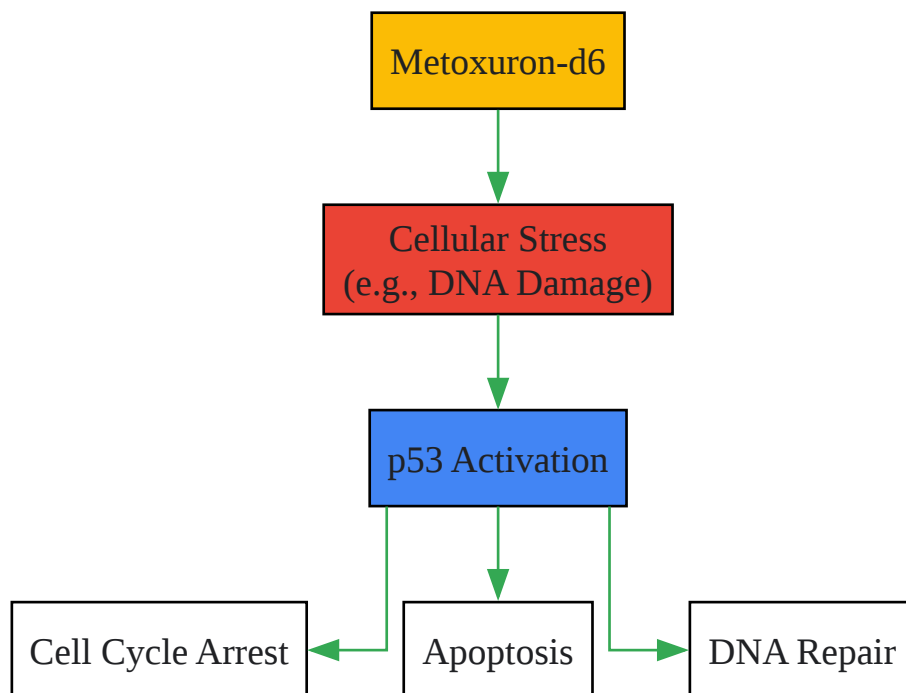
Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Activation of this pathway can have diverse downstream effects, including endocrine disruption and altered cellular metabolism. However, direct evidence for **Metoxuron-d6** activating the AhR pathway is currently lacking and requires further investigation.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in responding to cellular stress, including DNA damage. Some pesticides have been shown to induce a p53-dependent cellular stress

response.



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